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Compound of Interest

Compound Name:
(3-oxo-1,3-dihydro-2H-indazol-2-

yl)acetic acid

CAS No.: 64697-24-1

Cat. No.: B2998857

Get Quote

Executive Summary
The "indazolone acid" scaffold—typically referring to indazole-3-carboxylic acid derivatives

(e.g., Lonidamine) or indazolin-3-one acetic acid derivatives—exhibits profound biological

differences depending on the site of substitution.[1]

N1-Substitution (Thermodynamic Isomer): Generally yields compounds with potent

antispermatogenic and anticancer activity (via Hexokinase II inhibition) and aldose reductase

inhibition.[1] The clinical standard, Lonidamine, is an N1-substituted derivative.[1]

N2-Substitution (Kinetic Isomer): Often results in a complete loss of activity for the

aforementioned targets but opens pathways for glycogen synthase activation and distinct

kinase inhibition profiles (e.g., VEGFR/PDGFR inhibition in related non-acid scaffolds like

Pazopanib).

This guide delineates the structure-activity relationship (SAR) driving these differences and

provides validated protocols for their regioselective synthesis and evaluation.[1]
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Chemical Context: The N1 vs. N2 Dichotomy
The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2][3][4]

[5] The biological activity of "indazolone acids" is strictly governed by which nitrogen is

functionalized.

Structural Definitions
Feature N1-Substituted Isomer N2-Substituted Isomer

Core Structure
1-Alkyl-1H-indazole-3-

carboxylic acid

2-Alkyl-2H-indazole-3-

carboxylic acid

Electronic Character Aromatic (Benzenoid)
Quinonoid character (less

aromatic stability)

Dipole Moment Lower (~1.5 D) Higher (~3.4 D)

Thermodynamics
More Stable (Favored by

NaH/Base)

Less Stable (Favored by

Mitsunobu/Kinetic control)

Key Example

Lonidamine

(Anticancer/Antispermatogenic

)

Inactive Isomer (of

Lonidamine)

Comparative Biological Activity
Case Study A: Anticancer & Antispermatogenic Activity
(Lonidamine Analogues)
Target: Hexokinase II (HKII) and Mitochondrial Pyruvate Carrier (MPC).[1]

N1-Activity: The N1-(2,4-dichlorobenzyl) substitution is critical for binding to the

mitochondrially bound Hexokinase II, disrupting the "Warburg effect" in cancer cells.[1] This

substitution pattern also confers antispermatogenic activity by disrupting Sertoli cell

junctions.[1]

N2-Inactivity: Research explicitly demonstrates that the N2-isomer of Lonidamine is

biologically inactive for antispermatogenic effects.[1] The quinonoid electronic structure of
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the N2-isomer likely prevents the specific π-stacking or hydrophobic interactions required

within the HKII binding pocket.

Data Summary: Cytotoxicity (MCF-7 Breast Cancer Lines)

Compound Substitution IC50 (Cytotoxicity) Mechanism

Lonidamine
N1-(2,4-

dichlorobenzyl)
~170 - 365 µM

HKII Inhibition,

Mitochondrial

Depolarization

N2-Isomer
N2-(2,4-

dichlorobenzyl)
> 1000 µM (Inactive) Fails to bind HKII

Case Study B: Aldose Reductase Inhibition (Diabetic
Complications)
Target: Aldose Reductase (ALR2).[1][6][7]

N1-Activity:(1H-Indazol-1-yl)acetic acid derivatives are potent ALR2 inhibitors.[1] The

carboxylic acid side chain at N1 mimics the substrate's acidic moiety, while the benzene ring

occupies the hydrophobic specificity pocket.

N2-Activity: N2-substituted isomers often show significantly reduced potency (10-100 fold

lower) or loss of selectivity against Aldehyde Reductase (ALR1).[1]

Data Summary: Aldose Reductase Inhibition

Compound Class Substitution IC50 (ALR2)
Selectivity
(ALR2/ALR1)

Indazole-1-acetic acid N1-substituted 30 nM High

Indazole-2-acetic acid N2-substituted > 1000 nM Low

Mechanism of Action Visualization
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The following diagram illustrates the divergent biological pathways triggered by N1 vs. N2

substitution, focusing on the Lonidamine (N1) mechanism versus the alternative N2 utility.

N1-Substitution (Thermodynamic)

N2-Substitution (Kinetic)Indazole Scaffold

Lonidamine (N1-Acid)NaH / R-X

N2-Isomer

Mitsunobu / Kinetic

Hexokinase II
(Mitochondria)

Binds Inhibit Warburg Effect
(Glycolysis Block)

Inhibits
Apoptosis / Antispermatogenesis

Induces

Inactive at HKII

No Binding
Glycogen Synthase
(Activator Potential)

Alternative Activity

Click to download full resolution via product page

Caption: Divergent biological outcomes of N1 vs. N2 substitution. N1 favors Hexokinase II

inhibition (Anticancer), while N2 is inactive for this target but may activate Glycogen Synthase.

[1]

Experimental Protocols
Protocol A: Regioselective Synthesis (Self-Validating)
Objective: To selectively synthesize N1 and N2 isomers for SAR comparison.

1. N1-Selective Alkylation (Thermodynamic Control)

Reagents: Sodium Hydride (NaH, 60%), DMF or THF, Alkyl Halide.[1]

Procedure:

Dissolve indazole-3-carboxylic acid ester (1.0 eq) in anhydrous DMF.
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Cool to 0°C; add NaH (1.2 eq) portion-wise. Stir for 30 min (Solution turns clear/yellow

indicating anion formation).

Add alkyl halide (1.1 eq) dropwise.[1]

Warm to Room Temp (RT) and stir for 4-12 h.

Validation: TLC will show a major spot (N1, typically higher Rf in EtOAc/Hex) and a minor

spot (N2).[1]

Yield: Typically >80% N1 isomer.[1]

2. N2-Selective Alkylation (Kinetic/Mitsunobu Control)

Reagents: Triphenylphosphine (PPh3), DIAD/DEAD, Alcohol (R-OH), THF.[1]

Procedure:

Dissolve indazole ester (1.0 eq), R-OH (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.

Cool to 0°C.

Add DIAD (1.5 eq) dropwise over 20 min.

Stir at RT for 12 h.

Validation: 1H NMR is diagnostic.[1] N2-CH2 protons typically appear downfield (~5.6-5.8

ppm) compared to N1-CH2 protons (~5.2-5.4 ppm).[1]

Protocol B: Hexokinase II Inhibition Assay (Biological
Validation)
Objective: To quantify the potency difference between N1 and N2 isomers.

Cell Line: MCF-7 or A549 (High aerobic glycolysis rates).[1]

Treatment: Incubate cells with N1-isomer (Lonidamine) and N2-isomer at concentrations: 0,

10, 50, 100, 250, 500 µM.[1]
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Duration: 24 hours.

Readout:

Lactate Production: Measure supernatant lactate using a colorimetric L-Lactate assay kit.

[1]

Mitochondrial Potential: Stain with JC-1 dye.[1]

Expected Result:

N1 (Lonidamine): Significant decrease in lactate; loss of mitochondrial membrane potential

(green fluorescence).[1]

N2 Isomer: Negligible effect on lactate; intact mitochondrial potential (red fluorescence).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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